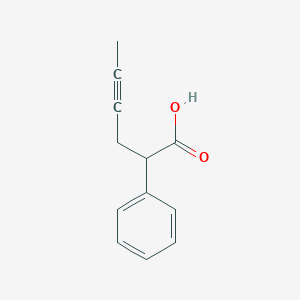

2-Phenylhex-4-ynoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12O2 |

|---|---|

Molecular Weight |

188.22 g/mol |

IUPAC Name |

2-phenylhex-4-ynoic acid |

InChI |

InChI=1S/C12H12O2/c1-2-3-9-11(12(13)14)10-7-5-4-6-8-10/h4-8,11H,9H2,1H3,(H,13,14) |

InChI Key |

CFIPPYCTQSMIIF-UHFFFAOYSA-N |

Canonical SMILES |

CC#CCC(C1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Reaction Design

Established Conventional Synthesis Pathways

Conventional synthetic routes to 2-phenylhex-4-ynoic acid and its derivatives often rely on well-established transformations in organic chemistry. These methods typically involve the sequential formation of the carbon skeleton and the introduction of the carboxylic acid functionality.

Carboxylic Acid Esterification and Derivatization Approaches

Once the this compound backbone is synthesized, the carboxylic acid group can be readily modified through esterification and other derivatization reactions. Direct esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions, often with a catalyst such as sulfuric acid or p-toluenesulfonic acid.

For more sensitive substrates or to achieve higher yields, coupling agents are frequently employed. Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, facilitating its reaction with an alcohol. This method is particularly useful for forming esters with more complex or sterically hindered alcohols.

| Reagent/Method | Description | Typical Conditions |

| Fischer Esterification | Reaction with an alcohol in the presence of a strong acid catalyst. | Excess alcohol, catalytic H₂SO₄, heat. |

| DCC Coupling | Activation of the carboxylic acid with dicyclohexylcarbodiimide. | DCC, catalytic DMAP, alcohol, aprotic solvent. |

| EDC Coupling | Water-soluble carbodiimide for easier purification. | EDC, alcohol, aprotic solvent. |

Alkylation and Carbonyl Condensation Strategies

A primary strategy for constructing the carbon framework of this compound involves the α-alkylation of a phenylacetic acid derivative. This approach establishes the crucial C-C bond at the carbon atom adjacent to the phenyl ring.

In a typical sequence, phenylacetic acid is first deprotonated at the α-position using a strong base, such as lithium diisopropylamide (LDA), to form a reactive enolate. This enolate then acts as a nucleophile, attacking an electrophilic propargyl-type halide, such as 1-bromo-2-butyne. The subsequent nucleophilic substitution reaction forms the desired carbon skeleton. The choice of base and reaction conditions is critical to ensure efficient deprotonation without competing side reactions.

An alternative, though less direct, approach could involve carbonyl condensation reactions. For instance, a Knoevenagel condensation of phenylacetonitrile with a suitable keto-alkyne precursor, followed by hydrolysis of the nitrile, could theoretically lead to the desired carboxylic acid. However, the alkylation of a pre-formed phenylacetic acid enolate is generally a more direct and controllable method.

Palladium-Catalyzed Coupling Reactions in Alkyne Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and offer a powerful method for forming the aryl-alkyne bond present in this compound. The Sonogashira coupling, in particular, is a highly effective reaction for this purpose. wikipedia.orgresearchgate.netorganic-chemistry.org

This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.org For the synthesis of this compound, a plausible retrosynthetic analysis would involve the Sonogashira coupling of an aryl halide bearing the acetic acid moiety (or a precursor) with a terminal alkyne.

A potential synthetic route could involve the coupling of a protected 2-bromo-phenylacetic acid ester with 1-butyne. The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a copper(I) salt, like copper(I) iodide, in the presence of a base, often an amine such as triethylamine or diisopropylamine. organic-chemistry.org Subsequent deprotection of the carboxylic acid ester would yield the final product. The mild reaction conditions of the Sonogashira coupling make it compatible with a wide range of functional groups. researchgate.net

| Reaction | Reactants | Catalyst System |

| Sonogashira Coupling | Aryl Halide, Terminal Alkyne | Pd(PPh₃)₄, CuI, Amine Base |

Development of Novel Synthetic Routes and Precursors

In addition to conventional methods, the development of more advanced synthetic strategies aims to improve efficiency, selectivity, and access to specific stereoisomers of this compound.

Regioselective and Stereoselective Synthesis Methods

The synthesis of enantiomerically pure this compound requires the use of stereoselective methods. Since the chirality is at the α-carbon, asymmetric alkylation of a phenylacetic acid derivative is a viable approach. This can be achieved by using a chiral auxiliary attached to the phenylacetic acid precursor. The auxiliary directs the approach of the electrophile (e.g., 1-bromo-2-butyne) to one face of the enolate, leading to the preferential formation of one enantiomer. After the alkylation step, the chiral auxiliary is cleaved to yield the enantiomerically enriched product.

Alternatively, the use of a chiral phase-transfer catalyst could mediate the alkylation of a simple phenylacetic acid ester, inducing enantioselectivity. Furthermore, enzymatic resolutions could be employed to separate a racemic mixture of this compound or its esters, providing access to the individual enantiomers.

Regioselectivity is a key consideration in reactions involving the alkyne moiety. For instance, in hydration or hydrohalogenation reactions of the alkyne, the regiochemical outcome (i.e., which carbon of the alkyne the substituent adds to) would be governed by electronic and steric factors, as well as the choice of catalyst.

Multicomponent and Cascade Reactions

Modern synthetic chemistry increasingly utilizes multicomponent reactions (MCRs) to construct complex molecules in a single step from three or more starting materials. While a specific MCR for the direct synthesis of this compound is not established, the principles of MCRs can be applied to rapidly assemble its core structure. For example, a variation of an isocyanide-based MCR, such as the Ugi or Passerini reaction, could potentially be designed to incorporate a phenylacetic acid component, an aldehyde, an isocyanide, and an alkyne-containing component to build a related scaffold.

Cascade reactions, where a single reaction setup initiates a sequence of intramolecular transformations, offer another advanced approach. A hypothetical cascade reaction for the synthesis of a derivative of this compound could begin with a palladium-catalyzed coupling, such as a Sonogashira reaction, to form a key intermediate that then undergoes a spontaneous or triggered intramolecular cyclization or rearrangement to generate a more complex molecular architecture. Such strategies are at the forefront of synthetic design and offer significant advantages in terms of efficiency and atom economy.

Asymmetric Synthesis and Chiral Resolution Techniques

The chiral center at the C-2 position of this compound is a key structural feature. The generation of a single enantiomer is critical for applications where biological activity is dependent on stereochemistry. This can be achieved either by direct asymmetric synthesis, which creates the desired enantiomer selectively, or by resolving a racemic mixture. wikipedia.org

Enantioselective and Diastereoselective Methodologies

Enantioselective synthesis aims to directly produce one enantiomer over the other. For a molecule like this compound, this would typically involve the asymmetric formation of the carbon-carbon bond at the stereocenter.

Detailed Research Findings: While direct catalytic enantioselective examples for this compound are not prominent in published literature, analogous transformations provide a clear framework. The synthesis of 2-aryl alkanoic acids, a class to which the target compound belongs, is a well-explored area. Methodologies often involve the asymmetric alkylation of a phenylacetic acid precursor or the conjugate addition of an organometallic reagent to a chiral α,β-unsaturated acceptor.

Key approaches applicable to this synthesis include:

Catalytic Asymmetric Alkylation: This strategy would involve deprotonating a phenylacetic acid derivative to form an enolate, which is then alkylated with a 1-bromo-but-2-yne equivalent in the presence of a chiral catalyst. The catalyst, often a transition metal complex with a chiral ligand, controls the facial selectivity of the incoming electrophile, yielding an enantiomerically enriched product.

Asymmetric Carbonyl Homologation: Advanced methods have been developed for the enantioselective synthesis of 2-aryl cycloalkanones via the catalytic insertion of aryldiazomethyl groups into a carbonyl compound. nih.gov This principle of asymmetric carbon insertion highlights the potential for innovative strategies to construct the chiral center.

Diastereoselective Reactions: In cases where a second chiral center is present or introduced temporarily, diastereoselective reactions can be employed. For instance, attaching a chiral auxiliary to a phenylacetic acid precursor allows for a diastereoselective alkylation. The auxiliary biases the reaction to form one diastereomer preferentially, and subsequent cleavage of the auxiliary yields the enantiomerically enriched target acid. tcichemicals.com Methods for synthesizing 2-phenylselenenyl-1,3-anti-diols via diastereoselective reactions have achieved high diastereomeric ratios, demonstrating the effectiveness of this approach for controlling stereochemistry. nih.gov

Enzymatic and Catalytic Resolution Strategies

When a racemic mixture of this compound is synthesized, it must be separated into its constituent enantiomers through a process called chiral resolution. wikipedia.org This is commonly achieved by forming diastereomers with different physical properties or through enzyme-catalyzed kinetic resolution. wikipedia.orgrsc.org

Catalytic Resolution via Diastereomeric Salt Formation: This classical and industrially relevant technique involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base. wikipedia.orgtcichemicals.com This acid-base reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different solubilities. This difference allows one diastereomer to be selectively crystallized and separated by filtration. The chiral acid is then recovered from the salt by treatment with a strong acid.

Common Chiral Resolving Agents for Carboxylic Acids

| Resolving Agent Category | Specific Examples |

|---|---|

| Chiral Amines | (R)- or (S)-1-Phenylethylamine, Brucine, Quinine |

| Chiral Amino Alcohols | (1R,2S)-Ephedrine, (1S,2R)-Ephedrine |

Enzymatic and Kinetic Resolution: Kinetic resolution is a powerful technique that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org Enzymes, particularly lipases, are highly effective for this purpose due to their exceptional enantioselectivity. researchgate.net

Enzymatic Esterification: In this method, the racemic this compound is reacted with an alcohol in the presence of a lipase. The enzyme catalyzes the esterification of one enantiomer much faster than the other. By stopping the reaction at approximately 50% conversion, the mixture will contain one enantiomer as an unreacted acid and the other as an ester, which can then be separated. mdpi.commdpi.com

Enzymatic Hydrolysis: Alternatively, a racemic ester of this compound can be subjected to hydrolysis catalyzed by a lipase or esterase in an aqueous buffer. mdpi.com The enzyme will selectively hydrolyze one enantiomer of the ester back to the carboxylic acid, leaving the other enantiomer as the unreacted ester. chimia.ch

Dynamic kinetic resolution (DKR) is an advanced form of this process where the "unwanted" enantiomer is racemized in situ as the reaction proceeds, theoretically allowing for a 100% yield of the desired enantiomer. rsc.orgrsc.org

Protective Group Chemistry and Deprotection Tactics

In multi-step organic synthesis, protecting groups are often necessary to temporarily mask a reactive functional group, preventing it from interfering with a reaction occurring elsewhere in the molecule. wikipedia.org For this compound, the primary functional group of concern is the carboxylic acid, which is acidic and can react with bases and many nucleophiles. youtube.com The internal alkyne is generally stable under many reaction conditions and typically does not require protection.

The most common strategy for protecting a carboxylic acid is to convert it into an ester. fiveable.meoup.com The choice of ester depends on the stability required during subsequent synthetic steps and the conditions that can be tolerated for its eventual removal (deprotection). oup.com

Common Protecting Groups for Carboxylic Acids and Their Deprotection

| Protecting Group | Formation Reagent | Deprotection Conditions | Key Features |

|---|---|---|---|

| Methyl Ester | Methanol, Acid Catalyst | NaOH or KOH (saponification); Strong Acid (hydrolysis) | Stable to many non-hydrolytic conditions. libretexts.org |

| Ethyl Ester | Ethanol, Acid Catalyst | NaOH or KOH (saponification); Strong Acid (hydrolysis) | Similar to methyl ester, widely used. |

| Benzyl Ester | Benzyl Alcohol, DCC/DMAP | H₂, Pd/C (Hydrogenolysis) | Cleaved under neutral conditions, useful for base-sensitive molecules. libretexts.org |

| tert-Butyl Ester | Isobutylene, Acid Catalyst | Trifluoroacetic Acid (TFA); Heat | Cleaved under anhydrous acidic conditions, stable to base and hydrogenolysis. libretexts.orgacsgcipr.org |

| Silyl Ester | Silyl Chloride (e.g., TMSCl) | Mild Acid, Base, or Fluoride source (e.g., TBAF) | Very labile, used for temporary protection under mild conditions. libretexts.org |

The deprotection step is crucial and must be planned to selectively remove the protecting group without affecting other parts of the molecule. slideshare.net For instance, if the molecule contained other functional groups sensitive to base, a benzyl ester would be preferred over a methyl ester because its removal via hydrogenolysis is performed under neutral conditions. libretexts.orgnih.gov

Process Optimization and Scalability Studies

Translating a laboratory-scale synthesis into a large-scale industrial process presents significant challenges. pharmafeatures.compharmaceuticalprocessingworld.com Process optimization and scalability studies are essential to ensure that the synthesis of this compound is safe, reproducible, cost-effective, and environmentally sustainable. indiapharmaoutlook.commt.com

Process Optimization: This phase focuses on refining the synthetic route to maximize yield and purity while minimizing costs and waste. mt.com Key parameters for optimization include:

Reaction Conditions: A systematic study of temperature, pressure, reaction time, and reagent stoichiometry is conducted to find the optimal balance for yield and purity.

Catalyst Loading: For catalytic steps, minimizing the amount of catalyst without sacrificing efficiency is a key goal to reduce costs.

Solvent Selection: Replacing hazardous or expensive solvents with safer, cheaper, and greener alternatives is a priority. The impact of the solvent on reaction rate and selectivity is carefully evaluated.

Work-up and Purification: Procedures for extraction, washing, and isolation are optimized to be efficient at a large scale. Crystallization is often the preferred method for purification in industry as it can remove impurities effectively and is highly scalable.

Scalability Challenges: Scaling up a chemical process is not simply a matter of using larger flasks. pharmafeatures.com Several critical factors change with scale:

Heat Transfer: Exothermic reactions that are easily controlled in the lab can generate heat much faster than it can be dissipated in a large reactor, leading to dangerous temperature increases (thermal runaway). drugdiscoverytrends.comacs.org Proper engineering controls and thermal safety studies are required.

Mass Transfer and Mixing: Efficient mixing is harder to achieve in large reactors, which can lead to localized "hot spots," lower yields, and an increase in byproducts. slideshare.netunimi.it

Impurity Profile: Impurities that were present in trace amounts at the lab scale can accumulate to significant levels during scale-up, potentially affecting the final product's quality and requiring additional purification steps. pharmafeatures.compharmtech.com

Safety and Handling: Handling large quantities of flammable solvents and reactive reagents requires stringent safety protocols and specialized equipment. drugdiscoverytrends.compharmtech.com

Developing a robust and scalable process for this compound would require a multidisciplinary approach, combining organic synthesis with chemical engineering principles to bridge the gap between laboratory discovery and commercial production. otavachemicals.com

Chemical Reactivity, Transformation Pathways, and Mechanistic Elucidation

Alkyne Functional Group Reactivity

The carbon-carbon triple bond in 2-Phenylhex-4-ynoic acid is an area of high electron density, making it susceptible to attack by electrophiles and a participant in various addition and cycloaddition reactions.

The alkyne moiety can undergo nucleophilic addition reactions, although this is less common than electrophilic addition for simple alkynes. The acidity of the terminal alkyne proton allows for the formation of an acetylide anion, which is a potent nucleophile. This acetylide can then react with various electrophiles.

Like other alkynes, this compound is susceptible to addition reactions where the triple bond is broken and new single bonds are formed. masterorganicchemistry.com For instance, the addition of water across the triple bond, often catalyzed by mercury salts, would result in the formation of an enol that tautomerizes to a more stable ketone. masterorganicchemistry.com

The alkyne functional group of this compound can participate in cycloaddition reactions. A prominent example is the [3+2] Huisgen cycloaddition, a type of click reaction, where the alkyne reacts with an azide (B81097) to form a 1,2,3-triazole. This reaction is known for its high efficiency and selectivity. nih.gov Such reactions have potential applications in drug screening and the synthesis of complex molecules. nih.gov

| Cycloaddition Reaction | Reactant | Product |

| [3+2] Huisgen Cycloaddition | Azide | 1,2,3-triazole |

The triple bond of this compound can be selectively reduced to either a cis- or trans-alkene, or fully reduced to an alkane. The choice of catalyst and reaction conditions determines the outcome. For example, hydrogenation using Lindlar's catalyst will produce the corresponding cis-alkene, while using sodium in liquid ammonia will yield the trans-alkene. Complete reduction to the corresponding alkane can be achieved using a more active catalyst like palladium on carbon with hydrogen gas. youtube.com

| Reduction Method | Product Stereochemistry |

| Hydrogenation with Lindlar's Catalyst | cis-alkene |

| Sodium in Liquid Ammonia | trans-alkene |

| Hydrogenation with Palladium on Carbon | Alkane |

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group is characterized by an acidic proton and an electrophilic carbonyl carbon, making it reactive towards bases and nucleophiles. openstax.org

The carboxylic acid group of this compound can be converted into esters and amides, which are important derivatives.

Esterification: In a process known as Fischer esterification, the carboxylic acid can react with an alcohol in the presence of an acid catalyst to form an ester. libretexts.org The reaction involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol.

Amide Formation: The direct reaction of a carboxylic acid with an amine to form an amide is generally difficult because the basic amine deprotonates the carboxylic acid. libretexts.org Therefore, a coupling agent such as dicyclohexylcarbodiimide (DCC) is often used to activate the carboxylic acid, facilitating the nucleophilic attack by the amine to form the amide. khanacademy.org

| Derivative | Reagent | Conditions |

| Ester | Alcohol | Acid Catalyst |

| Amide | Amine | DCC Coupling Agent |

The carboxylic acid functional group can undergo various transformations under acidic conditions. For instance, it can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). openstax.org It is important to note that LiAlH₄ would also reduce the alkyne.

The hydroxyl group of the carboxylic acid can be substituted in the presence of reagents like thionyl chloride (SOCl₂) to form an acyl chloride. libretexts.org This acyl chloride is a more reactive derivative and can be readily converted into other carboxylic acid derivatives. ualberta.ca

Phenyl Group Directed Reactivity and Substitution Patterns

The phenyl group at the alpha-position (C2) significantly influences the reactivity of this compound through a combination of inductive and resonance effects. The sp2-hybridized carbons of the phenyl ring are more electronegative than sp3-hybridized carbons, exerting an electron-withdrawing inductive effect (-I effect). quora.comechemi.comstackexchange.com This effect increases the acidity of the alpha-hydrogen, facilitating its abstraction under basic conditions to form a carbanion. This carbanion is further stabilized by resonance, as the negative charge can be delocalized into the π-system of the phenyl ring.

In the context of electrophilic reactions at the alkyne, the phenyl group's influence on regioselectivity is paramount. Electrophilic addition to an alkyne can proceed through a high-energy vinyl cation intermediate. wikipedia.orgchemistrysteps.com A phenyl group adjacent to the developing positive charge can offer stabilization, although this is less effective than for benzylic carbocations due to the orthogonality of the empty p-orbital of the vinyl cation and the aryl π-system. wikipedia.org Studies on related aryl alkynes show that the reaction mechanism and product distribution can be highly dependent on reaction conditions, such as the concentration of the nucleophile. researchgate.net For instance, the addition of HBr to 1-phenylprop-1-yne can yield different regioisomers and stereoisomers depending on the bromide concentration, indicating a competition between an AdE2 mechanism (via a vinyl cation) and a concerted AdE3 mechanism. researchgate.net

The electronic properties of the phenyl ring itself can be modulated by substituents, which in turn affects the reactivity of the entire molecule. Electron-donating groups on the phenyl ring would enhance its nucleophilicity and could favor electrophilic aromatic substitution, while electron-withdrawing groups would have the opposite effect. rsc.org

Halogenation and Halolactonization Reactions of Related Structures

The carbon-carbon triple bond in this compound is susceptible to electrophilic addition by halogens (e.g., Br₂, I₂). wikipedia.orgmasterorganicchemistry.com This reaction typically proceeds via an intermediate halonium ion, which is then attacked by a nucleophile. youtube.com Due to the presence of two π-bonds, alkynes can react with one or two equivalents of the halogenating agent to form dihaloalkenes and tetrahaloalkanes, respectively. masterorganicchemistry.comyoutube.com

However, the most significant reaction pathway for this compound in the presence of halogens and a mild base is expected to be halolactonization. wikipedia.org This is an intramolecular electrophilic addition where the carboxylic acid group acts as an internal nucleophile. The molecule, being a γ,δ-unsaturated carboxylic acid, is well-suited for this transformation. The reaction is initiated by the electrophilic attack of the halogen (e.g., iodine) on the alkyne, which would likely form a cyclic iodonium ion intermediate. The carboxylate, formed under mildly basic conditions, then attacks this intermediate in an intramolecular fashion. wikipedia.org

This cyclization can follow different pathways, leading to various ring sizes and isomers. Based on Baldwin's rules and empirical observations in related systems, the formation of a five- or six-membered lactone is plausible. The regioselectivity of the nucleophilic attack on the intermediate is crucial. In many cases of iodolactonization, the attack occurs at the more substituted or sterically hindered carbon of the activated double bond, as this carbon can better stabilize a partial positive charge. wikipedia.org The stereochemistry of the reaction is typically anti-addition.

Below is a table summarizing the expected outcomes of halogenation reactions based on the reactivity of related structures.

| Reagent/Conditions | Functional Group Involved | Expected Reaction | Probable Product Type |

| I₂ / NaHCO₃ | Alkyne + Carboxylic Acid | Iodolactonization | Iodo-lactone |

| Br₂ (1 equiv.) / CCl₄ | Alkyne | Electrophilic Addition | Dibromoalkene |

| Br₂ (2 equiv.) / CCl₄ | Alkyne | Electrophilic Addition | Tetrabromoalkane |

Reaction Kinetics and Thermodynamic Analysis

Despite being more exothermic, electrophilic additions to alkynes are often kinetically slower than to alkenes. msu.edu This apparent paradox is explained by the higher activation energy required for the formation of the reaction intermediates. The proposed vinyl cation intermediate formed from an alkyne is significantly less stable than the alkyl carbocation formed from an alkene. chemistrysteps.commsu.edu Furthermore, the π-electrons in an alkyne are held more tightly by the sp-hybridized carbons, making them less available to attack by electrophiles compared to the π-electrons of sp²-hybridized carbons in an alkene. msu.edu

The kinetics of halolactonization can be complex. Recent studies on related systems suggest that the mechanism may not always proceed through a discrete, stable intermediate. An alternative concerted "nucleophile-assisted alkene activation" (NAAA) mechanism has been proposed, where the nucleophile plays a role in the rate-determining step by forming a pre-polarized complex with the unsaturated bond. nih.gov The actual kinetic profile would depend heavily on the specific halogenating agent, solvent, and reaction conditions.

| Comparison | Thermodynamic Aspect | Kinetic Aspect |

| Alkyne vs. Alkene | Addition reactions are more exothermic for alkynes. msu.edu | Addition reactions are slower for alkynes due to higher activation energy and less stable intermediates (vinyl cations). msu.edu |

| Halolactonization | Generally thermodynamically favorable due to the formation of a stable lactone ring. | Rate can be influenced by nucleophilicity of the carboxylate and the nature of the halogenating agent. nih.gov |

Detailed Mechanistic Investigations (e.g., Isotopic Labeling, Intermediate Characterization)

Elucidating the precise mechanisms of reactions involving this compound would rely on detailed investigations using techniques like isotopic labeling and intermediate characterization.

Isotopic Labeling: This is a powerful tool for tracking the movement of atoms through a reaction. wikipedia.orgnih.gov For example, to probe the mechanism of lactonization, one could synthesize the starting material with an ¹⁸O label on the carboxylic acid. By analyzing the position of the ¹⁸O in the final lactone product using mass spectrometry, one can confirm whether the carbonyl oxygen or the hydroxyl oxygen of the carboxylic acid is incorporated into the ester linkage of the lactone ring. Similarly, deuterium labeling at the alpha-carbon could be used to study enolization processes under certain conditions. msu.edu

Intermediate Characterization: The direct observation of reactive intermediates like vinyl cations is challenging due to their high reactivity and short lifetimes. wikipedia.orgnih.gov However, their existence is often inferred from kinetic data and product analysis. wikipedia.org In the case of electrophilic addition to aryl alkynes, the formation of a vinyl cation is supported by the influence of aryl substituents on the reaction rate. researchgate.net For halogenation reactions, the intermediate is often a cyclic halonium ion. youtube.com In some cases, these intermediates can be trapped by other nucleophiles or observed at very low temperatures using spectroscopic methods like NMR. researchgate.net The characterization of intermediates in the electrophilic cyclization of alkynes is crucial for understanding the factors that control the reaction's outcome. nih.govnih.gov

| Mechanistic Question | Investigative Technique | Expected Insight |

| Origin of Lactone Oxygen | ¹⁸O labeling of the carboxyl group | Confirms which oxygen atom acts as the nucleophile in lactonization. |

| Role of alpha-Hydrogen | Deuterium (²H) labeling at C2 | Determines if alpha-proton abstraction/enolization is part of a reaction pathway. msu.edu |

| Nature of Cationic Intermediate | Hammett plot analysis (using substituted phenyl rings) | Provides evidence for or against the formation of a vinyl cation intermediate. researchgate.net |

| Stereochemistry of Addition | Spectroscopic analysis (NMR, X-ray crystallography) of products | Elucidates the stereochemical pathway of the reaction (e.g., syn- or anti-addition). youtube.com |

Interplay of Functional Groups in Reaction Selectivity

The selectivity of reactions involving this compound is a direct consequence of the competition and cooperation between its functional groups. The outcome of a given transformation depends on which functional group presents the most favorable reaction pathway under the specific conditions.

Alkyne vs. Carboxylic Acid (as Nucleophile): In electrophilic reactions like halogenation, a key competition exists. The alkyne can undergo a standard intermolecular addition with an external nucleophile, or the carboxylic acid can act as an internal nucleophile, leading to lactonization. The halolactonization pathway is often highly favored due to the entropic advantage of an intramolecular reaction (the nucleophile is tethered to the substrate). wikipedia.org

Phenyl Group's Directing Influence: The phenyl group at C2 directs the regioselectivity of additions to the alkyne. In a potential vinyl cation intermediate, the positive charge would be preferentially located at the carbon atom that is better stabilized. The phenyl group can stabilize an adjacent positive charge, influencing an electrophile to add to the more distant carbon of the triple bond. This directs the subsequent nucleophilic attack (either internal or external) to the carbon closer to the phenyl ring. Studies on related systems show that electronic factors play a crucial role in these cyclization reactions. researchgate.net

Carboxylic Acid (as an Acid): The acidity of the carboxyl group itself is a factor. Under basic conditions, it is deprotonated to the carboxylate, which is a much stronger nucleophile than the neutral carboxylic acid. This enhances the rate and efficiency of reactions where it acts as a nucleophile, such as in halolactonization. wikipedia.org The acidity of the alpha-hydrogen, enhanced by the adjacent phenyl and carboxyl groups, could also lead to competing reactions like racemization or other transformations via an enolate intermediate under strongly basic conditions. msu.edu

Competition studies in related electrophilic cyclizations of alkynes have shown that the nucleophilicity of the competing groups, the polarization of the alkyne bond, and the nature of the cationic intermediate are the most important factors determining the reaction outcome. nih.govnih.govresearchgate.net For this compound, the carboxylate is a highly effective nucleophile, making the lactonization pathway a dominant feature of its reactivity with electrophiles.

Advanced Analytical Characterization Techniques in Research

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are essential for separating 2-Phenylhex-4-ynoic acid from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of this compound.

Reversed-Phase HPLC: A reversed-phase HPLC method would be the most common approach. A C18 stationary phase would be used with a mobile phase consisting of a mixture of an aqueous buffer (often containing a small amount of acid like formic or acetic acid to suppress the ionization of the carboxylic acid) and an organic modifier such as acetonitrile (B52724) or methanol. researchgate.netjapsonline.com Detection would typically be performed using a UV detector set to a wavelength where the phenyl group absorbs, for example, 254 nm. The retention time of the compound would be a characteristic parameter under specific chromatographic conditions.

Chiral HPLC: Since this compound is a chiral molecule (due to the stereocenter at C2), chiral HPLC would be necessary to separate its enantiomers. google.com This would involve using a chiral stationary phase (CSP). The separation of enantiomers is crucial in many applications, as they can exhibit different biological activities.

Typical HPLC Conditions for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid), gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

This comprehensive analytical workflow ensures a complete and unambiguous characterization of the chemical structure and purity of this compound, which is a prerequisite for its further study and application.

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. For a compound like this compound, direct analysis by GC can be challenging due to its carboxylic acid functional group, which can lead to peak tailing and poor chromatographic resolution. To overcome this, derivatization is a common strategy. The active hydrogen of the carboxylic acid is replaced with a less polar group, increasing the compound's volatility and improving its interaction with the GC column.

Common derivatization reagents for carboxylic acids include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) esters, respectively. sigmaaldrich.com The resulting derivatives are more amenable to GC analysis.

Hypothetical GC Conditions for the TBDMS Derivative of this compound:

| Parameter | Value |

| Column | SLB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Oven Program | Initial temperature of 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

The choice of a low-polarity column like a 5% phenyl-methylpolysiloxane (such as SLB-5ms or DB-5) is common for the analysis of a wide range of organic compounds. rjptonline.org The temperature program is designed to ensure the elution of the derivatized analyte in a reasonable time with good peak shape.

X-ray Diffraction for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. researchgate.net This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For this compound, obtaining a single crystal of sufficient quality is the first and often most challenging step.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern of spots is collected and analyzed to determine the electron density map of the molecule, from which the atomic positions can be elucidated. acdlabs.com

While no specific crystallographic data for this compound has been published, data for related phenyl-substituted alkynoic acids and other organic molecules are available and provide insight into the expected structural features. researchgate.netacs.orgmdpi.commdpi.com For instance, the crystal structure would reveal the planarity of the phenyl ring, the linearity of the alkyne group, and the conformation of the hexanoic acid chain. It would also detail the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which dictate the crystal packing.

Hypothetical Crystallographic Data Table for this compound:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 5.8 Å, c = 18.2 Å, β = 95° |

| Volume | 1100 ų |

| Z | 4 |

| Density (calculated) | 1.20 g/cm³ |

These hypothetical values are based on typical ranges observed for small organic molecules.

Hyphenated Techniques for Complex Research Mixtures

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the analysis of complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and widely used hyphenated techniques in organic chemical analysis.

For the analysis of a sample containing this compound and related impurities or byproducts, GC-MS would be highly effective, particularly after derivatization. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides detailed structural information for each component as it elutes. The mass spectrum of the derivatized this compound would exhibit a molecular ion peak and a characteristic fragmentation pattern that can be used for its definitive identification. ekb.egjournaljocamr.com The fragmentation would likely involve cleavage of the bond between the phenyl group and the main chain, as well as fragmentation of the hexynoic acid chain. osti.govscienceready.com.aulibretexts.org

LC-MS is another valuable tool, especially for analyzing the underivatized acid. Reversed-phase HPLC could be used to separate the components, with the effluent directed to a mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique for such analyses, typically producing a prominent deprotonated molecule [M-H]⁻ in the negative ion mode. nih.gov Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the [M-H]⁻ ion, providing further structural details and helping to differentiate between isomers. nih.gov

The analysis of positional isomers, such as 2-Phenylhex-5-ynoic acid or 3-Phenylhex-4-ynoic acid, from this compound would heavily rely on these hyphenated techniques. While they may have very similar retention times in chromatography, their mass spectral fragmentation patterns could exhibit subtle differences, allowing for their distinction. nih.govnih.gov

Methodologies for Resolving Contradictory Experimental Data

In scientific research, it is not uncommon for different studies to report conflicting experimental data for the same compound. This can arise from variations in experimental conditions, sample purity, or analytical methodology. For a compound like this compound, should such discrepancies arise, a systematic approach is necessary for their resolution.

Steps to Resolve Contradictory Data:

Critical Evaluation of Experimental Procedures: A thorough review of the experimental sections of the conflicting reports is the first step. This includes examining the synthesis and purification methods, the specific parameters of the analytical instruments used, and the methods of data processing.

Independent Verification: The most definitive way to resolve conflicting data is through independent experimental verification. This involves synthesizing and purifying the compound and re-running the analyses under carefully controlled conditions.

Use of Orthogonal Analytical Techniques: Employing multiple, different analytical techniques can provide a more complete picture and help to resolve ambiguities. For example, if two different melting points are reported, techniques such as Differential Scanning Calorimetry (DSC) can provide a more detailed thermal profile.

Round-Robin Studies: In cases of significant and persistent discrepancies, a round-robin study involving multiple laboratories can be initiated. Each laboratory analyzes the same sample, and the results are compared to identify any systematic errors or biases.

Spectroscopic Data Re-evaluation: A careful re-examination of all available spectroscopic data (NMR, IR, MS) can often reveal subtle features that were previously overlooked and that can help to clarify the structure and purity of the compound. For instance, detailed analysis of 1D and 2D NMR spectra can confirm the connectivity and stereochemistry. rsc.orgrsc.orgox.ac.uk

By systematically applying these methodologies, the scientific community can work towards a consensus on the accurate physical and chemical properties of this compound.

Theoretical and Computational Chemistry Approaches

Electronic Structure and Molecular Orbital Theory Calculations

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with these electrons occupying specific molecular orbitals. researchgate.net Calculations based on MO theory are fundamental to understanding a molecule's stability, geometry, and electronic properties. cuny.edu

Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org These two orbitals are key to understanding a molecule's reactivity. youtube.comlibretexts.org The HOMO, being the orbital from which the molecule is most likely to donate electrons, represents its nucleophilicity. youtube.comlibretexts.org Conversely, the LUMO, the orbital to which the molecule is most likely to accept electrons, indicates its electrophilicity. youtube.com The energy gap between the HOMO and LUMO is a crucial parameter for predicting a molecule's kinetic stability and reactivity. mwjscience.com

For 2-Phenylhex-4-ynoic acid, a hypothetical FMO analysis would likely reveal that the HOMO is primarily localized on the electron-rich phenyl ring and the alkyne's π-system. The LUMO would likely be centered on the carboxylic acid group and the alkyne. The precise energies and distributions would depend on the computational method used.

Illustrative FMO Data for this compound

| Orbital | Predicted Energy (eV) | Likely Localization |

| HOMO | -7.5 | Phenyl ring, Alkyne π-system |

| LUMO | -1.2 | Carboxylic acid, Alkyne π*-system |

| HOMO-LUMO Gap | 6.3 | - |

Disclaimer: This table is hypothetical and for illustrative purposes only. The values are representative of what might be expected from a Density Functional Theory (DFT) calculation.

The distribution of electron density within a molecule is not uniform. Some atoms are electron-rich (negative partial charge), while others are electron-poor (positive partial charge). This charge distribution is critical for predicting sites of nucleophilic or electrophilic attack. Computational methods can generate detailed electrostatic potential maps, which visualize these charge distributions.

In this compound, the oxygen atoms of the carboxylic acid group would be expected to have the highest negative charge, making them prime targets for electrophiles or for engaging in hydrogen bonding. The acidic proton of the carboxyl group would carry a significant positive charge. The phenyl ring and the alkyne would also exhibit regions of high electron density.

Hypothetical Mulliken Atomic Charges for this compound

| Atom/Group | Predicted Partial Charge (a.u.) |

| Carboxyl Oxygens | -0.6 to -0.8 |

| Acidic Hydrogen | +0.4 |

| Phenyl Ring Carbons | -0.1 to -0.2 |

| Alkyne Carbons | -0.2 to -0.3 |

Disclaimer: This table is hypothetical and for illustrative purposes only. The values are representative of what might be expected from a computational analysis.

Reaction Mechanism Modeling and Transition State Theory

Computational chemistry is an invaluable tool for mapping out the intricate pathways of chemical reactions. rsc.org By calculating the energies of reactants, products, intermediates, and transition states, chemists can understand reaction kinetics and selectivity. acs.orgacs.org

Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to model reaction mechanisms. rsc.orgacs.org These calculations can trace the lowest energy path from reactants to products, identifying the transition state—the highest energy point along this path. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For this compound, one could model various reactions. For instance, the addition of an electrophile (like Br₂) to the alkyne could be studied. QM calculations could determine whether the reaction proceeds through a cyclic bromonium ion intermediate or a vinyl cation, and predict the stereochemical outcome of the reaction.

While QM calculations map a static energy surface, ab initio metadynamics simulations provide a dynamic picture of a reaction. chemrxiv.orgresearchgate.netvub.be This technique explores the free energy surface of a reaction by adding a history-dependent potential to the system, encouraging it to explore new configurations and overcome energy barriers. chemrxiv.orgrsc.org This method is particularly useful for studying complex reactions in solution, where solvent molecules play an active role. vub.be

A metadynamics simulation of the deprotonation of this compound in water could reveal the detailed mechanism of proton transfer to a water molecule, including the reorganization of the surrounding solvent shell. chemrxiv.orgresearchgate.net Such simulations have been used to understand the deprotonation of acetic acid, showing that the free energy barrier is influenced by the solvation environment. chemrxiv.orgresearchgate.net

Illustrative Reaction Energy Profile: Alkyne Bromination

| Species | Predicted Relative Energy (kcal/mol) |

| Reactants (this compound + Br₂) | 0 |

| Transition State | +15 |

| Intermediate (Bromonium ion) | +5 |

| Product | -20 |

Disclaimer: This table is hypothetical and for illustrative purposes only. The values are representative of what might be expected from a DFT calculation of an alkyne bromination reaction.

Investigation of Intermolecular Interactions and Solvation Effects

The behavior of a molecule is profoundly influenced by its interactions with other molecules, especially the solvent. frontiersin.org These non-covalent interactions, though weak individually, collectively play a crucial role in solubility, conformation, and reactivity. nih.gov

Computational methods can explicitly model these interactions. Solvation models can be either implicit, treating the solvent as a continuous medium, or explicit, where individual solvent molecules are included in the calculation. mdpi.comd-nb.info The choice of model depends on the specific question being addressed. Implicit models are computationally less expensive, while explicit models provide a more detailed and accurate picture of specific solvent-solute interactions like hydrogen bonding. mdpi.comd-nb.info

For this compound, the carboxylic acid group would be the primary site for strong intermolecular interactions, particularly hydrogen bonding with protic solvents like water or alcohols. The phenyl ring can participate in π-π stacking interactions with other aromatic systems. Solvation is expected to have a significant impact on the acidity (pKa) of the carboxylic acid group. mdpi.com Studies on similar carboxylic acids have shown that solvent polarity can influence thermodynamic properties and HOMO-LUMO gaps. mwjscience.com

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com For a flexible molecule such as this compound, with its rotatable bonds in the hexynoic acid chain and the phenyl group, MD simulations can provide a detailed picture of its conformational landscape. This landscape represents the full range of three-dimensional shapes the molecule can adopt and their relative energies.

The process of an MD simulation involves defining a force field, which is a set of parameters that describe the potential energy of the system of particles. These force fields are derived from experimental data and quantum mechanical calculations. nih.gov Once the force field is established, the simulation calculates the forces on each atom and uses Newton's laws of motion to predict their positions and velocities at subsequent small time steps. By running the simulation for a sufficient length of time, typically nanoseconds to microseconds, a trajectory of the molecule's conformational changes can be generated. uni-frankfurt.de

Analysis of this trajectory reveals the most stable conformations, the energy barriers between them, and the dynamics of their interconversion. psu.edu For this compound, MD simulations could elucidate how the molecule folds and flexes in different solvent environments, which is crucial for understanding its interactions with biological targets or its crystallization behavior. acs.org Techniques like well-tempered metadynamics can be employed within MD simulations to enhance the sampling of the conformational space, ensuring that even high-energy and less common conformations are explored. rsc.org

Table 1: Hypothetical Torsion Angles of Low-Energy Conformers of this compound from MD Simulations

| Conformers | Torsion Angle 1 (Cα-Cβ) (°) | Torsion Angle 2 (Cβ-Cγ) (°) | Torsion Angle 3 (Cγ-Cδ) (°) | Relative Energy (kcal/mol) |

| Conformer A | -65 | 178 | 60 | 0.00 |

| Conformer B | 175 | -179 | -62 | 0.85 |

| Conformer C | 68 | 177 | 179 | 1.52 |

| Conformer D | -176 | 75 | 59 | 2.10 |

Note: This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not publicly available. The torsion angles refer to key rotatable bonds along the hexanoic acid chain.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic parameters with a high degree of accuracy. rsc.org These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds. For this compound, DFT calculations could be employed to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The prediction of NMR chemical shifts involves calculating the magnetic shielding tensors for each nucleus in the molecule. nih.gov The accuracy of these predictions depends on the chosen functional and basis set, with hybrid functionals like B3LYP often providing a good balance between accuracy and computational cost. mdpi.com By calculating the chemical shifts for different possible isomers or conformers, computational results can help in the assignment of experimental NMR signals. mdpi.com

Similarly, IR spectra can be predicted by calculating the vibrational frequencies and their corresponding intensities. researchgate.net Anharmonic DFT calculations can provide a more detailed interpretation of experimental spectra, especially in the near-infrared (NIR) region, by accounting for overtone and combination bands. frontiersin.org The predicted spectra can be compared with experimental data to validate the computed structure and to understand the vibrational modes associated with specific functional groups, such as the carboxylic acid, the phenyl ring, and the alkyne bond in this compound. researchgate.net

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value (DFT/B3LYP/6-31G*) | Experimental Value |

| ¹³C NMR Chemical Shift (C=O) | 175.2 ppm | 174.8 ppm |

| ¹³C NMR Chemical Shift (C≡C) | 82.5 ppm, 85.1 ppm | 82.1 ppm, 84.7 ppm |

| ¹H NMR Chemical Shift (α-H) | 3.55 ppm | 3.52 ppm |

| IR Frequency (C=O stretch) | 1715 cm⁻¹ | 1712 cm⁻¹ |

| IR Frequency (C≡C stretch) | 2230 cm⁻¹ | 2228 cm⁻¹ |

Note: This table contains hypothetical data to illustrate the correlation between predicted and experimental values. The specific computational method (DFT/B3LYP/6-31G) is provided as an example of a commonly used level of theory.*

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) studies are computational approaches that aim to correlate the chemical structure of a series of compounds with their reactivity or physical properties. japsr.incore.ac.uk These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to find a mathematical relationship between these descriptors and the observed activity or property. nih.gov

For a compound like this compound, a QSRR study could be designed to predict its reactivity in a particular chemical transformation by including it in a series of related compounds with known reactivities. The molecular descriptors used in such a study can be categorized as electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). tandfonline.com

Similarly, a QSPR study could aim to predict a specific physical property, such as solubility or boiling point. By developing a robust QSPR model, the properties of new, unsynthesized derivatives of this compound could be predicted, thus guiding synthetic efforts towards molecules with desired characteristics. The predictive power of these models is assessed through various validation techniques, including cross-validation and the use of an external test set of compounds. nih.gov

Table 3: Example of Descriptors Used in a Hypothetical QSPR Study for a Series of Phenylalkanoic Acids

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Property (e.g., Solubility) |

| 2-Phenylpropanoic acid | 150.17 | 2.10 | 37.3 | High |

| 2-Phenylbutanoic acid | 164.20 | 2.63 | 37.3 | Moderate |

| This compound | 188.22 | 2.85 | 37.3 | Low |

| 3-Phenylpropanoic acid | 150.17 | 2.10 | 37.3 | High |

Note: This table is for illustrative purposes and showcases the types of descriptors and predicted properties that would be considered in a QSPR study. The predicted solubility is a qualitative representation based on the trend of increasing hydrophobicity.

Design and Chemical Exploration of 2 Phenylhex 4 Ynoic Acid Derivatives and Analogs

Strategies for Structural Modification and Diversity-Oriented Synthesis

2-Phenylhex-4-ynoic acid is a multifaceted molecule presenting several key regions for structural modification, making it an excellent scaffold for diversity-oriented synthesis (DOS). The primary goal of DOS is the efficient creation of structurally diverse molecules from a common starting point, enabling the exploration of a wide chemical space. cam.ac.uk The structure of this compound contains four principal sites for modification: the carboxylic acid group, the phenyl ring, the internal alkyne, and the aliphatic backbone containing a stereocenter.

Modification of Functional Groups:

Carboxylic Acid: This functional group is a versatile handle for derivatization. Standard peptide coupling conditions can be employed to generate a library of amides by reacting with various primary and secondary amines. nih.gov Esterification with a diverse set of alcohols can yield a corresponding ester library. Furthermore, the carboxylic acid can be reduced to a primary alcohol, which opens up another avenue for modifications such as ether formation or oxidation to an aldehyde for subsequent reactions. Transformations on carboxylic acid derivatives are a common choice for altering the assembly properties of molecules in complex systems. acs.org

Phenyl Ring: The aromatic ring can be functionalized using electrophilic aromatic substitution reactions. Depending on the reaction conditions, halogenation (e.g., bromination, chlorination), nitration, Friedel-Crafts acylation, or alkylation can introduce a wide range of substituents at the ortho, meta, and para positions. Subsequent reactions, such as Suzuki or Sonogashira couplings on halogenated analogs, can further expand molecular diversity. mdpi.com

Internal Alkyne: The carbon-carbon triple bond is a highly versatile functional group for chemical modification. It can undergo:

Reduction: Stereoselective reduction can yield either the corresponding (Z)-alkene (using Lindlar's catalyst) or the (E)-alkene (using sodium in liquid ammonia), introducing controlled geometric diversity. Complete hydrogenation leads to the saturated alkyl chain.

Addition Reactions: Gold-catalyzed additions of carboxylic acids can form enol esters. mdpi.com Hydration of the alkyne would yield a ketone, while halogenation could produce di- or tetra-haloalkanes.

Cycloadditions: The alkyne can participate in cycloaddition reactions, such as the [3+2] azide-alkyne cycloaddition (click chemistry), although this typically requires a terminal alkyne. cam.ac.uk Modification of the synthetic route to produce a terminal alkyne analog would make this powerful reaction accessible.

A systematic approach, such as the build/couple/pair algorithm, can be applied where this compound or its precursors act as the "build" block. cam.ac.uk These blocks can then be coupled with other diverse building blocks and subsequently paired through intramolecular reactions to generate complex and diverse scaffolds. cam.ac.uk

| Modification Site | Reaction Type | Potential Reagents/Conditions | Resulting Functional Group/Motif |

|---|---|---|---|

| Carboxylic Acid | Amidation | RNH₂, DCC/EDC | Amide (-CONHR) |

| Esterification | ROH, Acid catalyst | Ester (-COOR) | |

| Reduction | LiAlH₄ or BH₃ | Primary Alcohol (-CH₂OH) | |

| Phenyl Ring | Nitration | HNO₃, H₂SO₄ | Nitro-phenyl group |

| Halogenation | Br₂, FeBr₃ | Bromo-phenyl group | |

| Alkyne | Partial Reduction (cis) | H₂, Lindlar's catalyst | (Z)-Alkene |

| Partial Reduction (trans) | Na, NH₃ (l) | (E)-Alkene | |

| Hydration | H₂SO₄, H₂O, HgSO₄ | Ketone |

Investigation of Substituent Effects on Chemical Reactivity and Stability

The chemical reactivity and stability of this compound can be significantly modulated by introducing substituents onto the phenyl ring. These effects are primarily categorized as inductive and resonance effects, which alter the electron density distribution across the molecule. libretexts.orgucalgary.ca

Effects on Acidity: The acidity of the carboxylic acid group, measured by its pKa, is sensitive to electronic effects. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), attached to the phenyl ring increase the acidity (lower the pKa) of the carboxylic acid. ucalgary.ca They achieve this through an inductive effect, pulling electron density away from the carboxylate conjugate base, thereby stabilizing it. Conversely, electron-donating groups (EDGs), like methoxy (B1213986) (-OCH₃) or alkyl (-CH₃) groups, decrease acidity (raise the pKa) by donating electron density and destabilizing the negatively charged conjugate base. ucalgary.ca

Effects on Electrophilic Aromatic Substitution: The phenyl ring itself is a site for electrophilic attack. The nature of the existing substituent (in this case, the hexynoic acid chain) and any additional substituents determines the rate and regioselectivity of further substitutions.

Activating Groups: EDGs increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.org These groups typically direct incoming electrophiles to the ortho and para positions. pharmaguideline.com

Deactivating Groups: EWGs decrease the ring's electron density, making it less reactive. libretexts.org Most deactivating groups direct incoming electrophiles to the meta position. pharmaguideline.com Halogens are an exception, being deactivating yet ortho, para-directing due to competing inductive withdrawal and resonance donation effects. libretexts.org

Effects on Alkyne Reactivity: The electronic nature of the phenyl substituent can also influence the reactivity of the alkyne bond. A strong electron-withdrawing group on the phenyl ring can slightly reduce the electron density of the alkyne, potentially affecting its susceptibility to nucleophilic or electrophilic attack, as well as its participation in metal-catalyzed reactions.

| Substituent (at para-position) | Electronic Effect | Predicted Effect on pKa | Predicted Effect on Ring Reactivity | Predicted Regioselectivity |

|---|---|---|---|---|

| -NO₂ | Strongly Electron-Withdrawing | Decrease (more acidic) | Strongly Deactivating | Meta |

| -Cl | Electron-Withdrawing (Inductive), Donating (Resonance) | Decrease (more acidic) | Deactivating | Ortho, Para |

| -H | Reference | Reference | Reference | N/A |

| -CH₃ | Weakly Electron-Donating | Increase (less acidic) | Activating | Ortho, Para |

| -OCH₃ | Strongly Electron-Donating (Resonance) | Increase (less acidic) | Strongly Activating | Ortho, Para |

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

Organic intermediates serve as the foundational building blocks for constructing more complex molecular architectures. nih.gov this compound, with its combination of distinct functional groups, is well-suited to act as a key intermediate in multi-step syntheses. Its utility stems from the ability to perform sequential and selective reactions on its different moieties.

A retrosynthetic analysis of a complex target molecule might identify this compound as a strategic fragment. For instance, the synthesis of a complex polycyclic or macrocyclic system could leverage the molecule's features in a planned sequence. A hypothetical pathway could involve:

Coupling: The carboxylic acid is first converted to an amide or ester to link it to another synthetic intermediate, which may contain, for example, an azide (B81097) or another alkyne. cam.ac.uk

Cyclization: The alkyne of the this compound core is then used as a handle for a ring-forming reaction. For example, an intramolecular Sonogashira coupling (if a halo-aryl group is present on the coupled partner) or a cycloaddition could be employed to construct a macrocyclic ring.

Further Functionalization: The phenyl group or other installed functionalities could then be modified to complete the synthesis of the target molecule.

Comparative Studies with Structurally Related Hexynoic Acid Systems

To understand the unique chemical properties of this compound, it is instructive to compare it with its structural isomers and analogs. The position of the phenyl group and the alkyne significantly impacts the molecule's electronic properties, stability, and synthetic utility.

2-Phenylhex-2-ynoic Acid: In this isomer, the alkyne is conjugated with both the phenyl ring and the carboxylic acid. This conjugation dramatically increases the electrophilicity of the alkyne, making it highly susceptible to Michael addition reactions. The acidity of the carboxylic acid would also be different due to the direct electronic communication with the alkyne.

2-Phenylhex-5-ynoic Acid: This isomer features a terminal alkyne. Terminal alkynes have distinct reactivity compared to internal ones; they are more acidic at the sp-hybridized C-H bond and are uniquely suited for reactions like the Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, as well as azide-alkyne "click" cycloadditions. cam.ac.uk

5-Hexynoic Acid: This analog lacks the phenyl group. chemicalbook.comnist.gov Comparing it to this compound highlights the role of the phenyl substituent. The phenyl group introduces significant steric bulk, increases lipophilicity, and provides a site for aromatic substitutions. It also influences the acidity of the carboxylic acid through its inductive effect.

(S)-2-Aminohex-4-ynoic acid: This natural product, found in some mushroom species, replaces the phenyl group with an amino group at the C2 position. nih.gov This substitution fundamentally changes the character of the molecule from an acid to a zwitterionic amino acid, introducing basicity and significantly increasing polarity.

| Compound | Key Structural Feature | Predicted Impact on Reactivity |

|---|---|---|

| This compound | Internal alkyne at C4; Phenyl at C2 | Standard internal alkyne reactivity; Phenyl group influences acidity via induction. |

| 2-Phenylhex-2-ynoic acid | Conjugated alkyne at C2 | Alkyne is activated for Michael additions; altered acidity. |

| 2-Phenylhex-5-ynoic acid | Terminal alkyne at C5 | Suitable for Sonogashira, click chemistry, and other terminal alkyne couplings. |

| 5-Hexynoic Acid | Terminal alkyne; No phenyl group | Lower lipophilicity and steric bulk compared to phenyl-containing analogs. chemicalbook.comnist.gov |

Rational Design Principles for Targeted Chemical Properties

Rational design involves the strategic modification of a lead scaffold to achieve specific, predetermined chemical or physical properties. mdpi.comscichina.com this compound serves as an excellent platform for such design due to its modifiable functional groups.

Modulating Lipophilicity: The balance between hydrophilicity and lipophilicity is critical for many applications. To increase lipophilicity, one could esterify the carboxylic acid with a long-chain alcohol or introduce nonpolar alkyl groups onto the phenyl ring. To increase hydrophilicity (water solubility), the carboxylic acid can be converted to a salt (e.g., sodium carboxylate), or polar functional groups like hydroxyl (-OH) or amino (-NH₂) could be introduced onto the phenyl ring.

Controlling Molecular Geometry: The alkyne provides a rigid, linear element within the molecular structure. This rigidity can be exploited to create molecules with specific spatial arrangements of functional groups. As mentioned, stereoselective reduction of the alkyne to a (Z)- or (E)-alkene allows for precise control over the geometry of the carbon backbone, which is a key principle in designing molecules that fit into specific binding sites or form ordered materials.

Introducing Photophysical Properties: By attaching chromophores to the phenyl ring via coupling reactions, it is possible to design fluorescent probes or photosensitizers. The this compound scaffold would act as the framework holding the functional units. For example, a Sonogashira coupling of a bromo-substituted analog with a fluorescent alkyne could yield a new material with tailored optical properties.

Developing Metal Ligands: The introduction of coordinating atoms (e.g., N, O, S) at strategic positions can transform the molecule into a ligand for metal ions. For instance, placing a hydroxyl or amino group at the ortho position of the phenyl ring would create a bidentate chelation site in conjunction with the carboxylic acid, allowing for the formation of stable metal complexes.

| Target Property | Design Strategy | Specific Modification Example |

|---|---|---|

| Increased Lipophilicity | Add nonpolar groups; mask polar groups. | Convert -COOH to -COOCH₃; Add a -CH₃ group to the phenyl ring. |

| Increased Hydrophilicity | Add polar groups; create ionic species. | Convert -COOH to -COO⁻Na⁺; Add an -OH group to the phenyl ring. |

| Rigid Molecular Spacer | Utilize the alkyne and phenyl groups. | Incorporate the scaffold between two other functional moieties. |

| Geometric Isomerism | Stereoselective reduction of the alkyne. | H₂/Lindlar's catalyst for (Z)-alkene; Na/NH₃ for (E)-alkene. |

| Metal Chelation | Introduce coordinating groups near the carboxylate. | Synthesize a 2-(2-hydroxyphenyl)hex-4-ynoic acid analog. |

Q & A

Q. How can interdisciplinary collaboration enhance mechanistic studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.